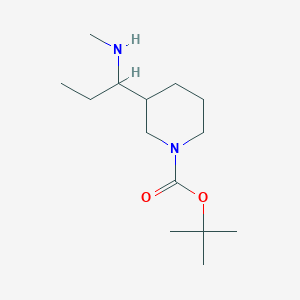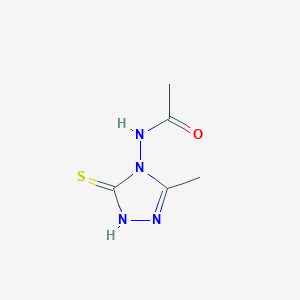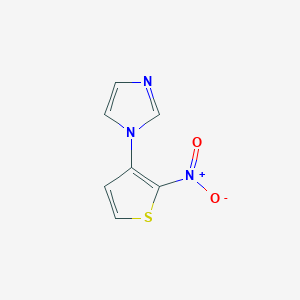
1H-Imidazole, 1-(2-nitro-3-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrothiophen-3-yl)-1H-imidazole is a heterocyclic compound that contains both a thiophene and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrothiophen-3-yl)-1H-imidazole typically involves the nitration of thiophene followed by the formation of the imidazole ring. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene derivatives .
Industrial Production Methods
Industrial production methods for 1-(2-Nitrothiophen-3-yl)-1H-imidazole are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Nitrothiophen-3-yl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: The major product is typically the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
1-(2-Nitrothiophen-3-yl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrothiophen-3-yl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)-1H-imidazole: Similar structure but with methyl groups on the thiophene ring.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Contains additional functional groups that may confer different biological activities.
Uniqueness
1-(2-Nitrothiophen-3-yl)-1H-imidazole is unique due to the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules
Propiedades
Número CAS |
501443-49-8 |
|---|---|
Fórmula molecular |
C7H5N3O2S |
Peso molecular |
195.20 g/mol |
Nombre IUPAC |
1-(2-nitrothiophen-3-yl)imidazole |
InChI |
InChI=1S/C7H5N3O2S/c11-10(12)7-6(1-4-13-7)9-3-2-8-5-9/h1-5H |
Clave InChI |
PZCRQHOHILROIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1N2C=CN=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


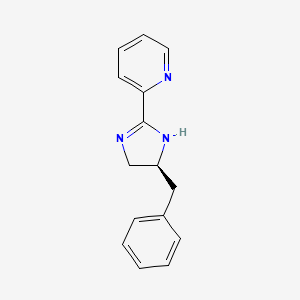
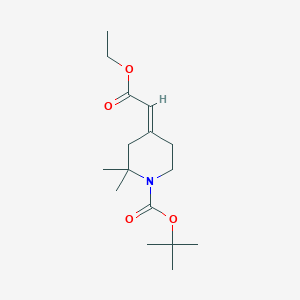

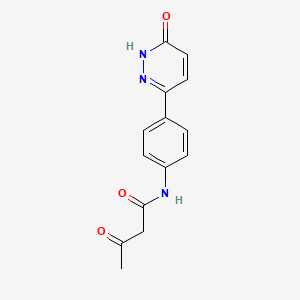
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
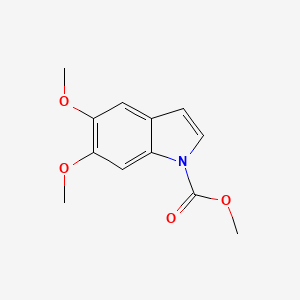

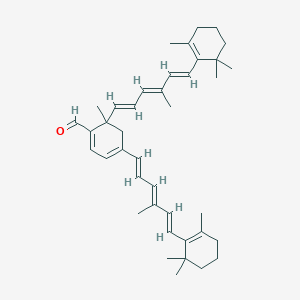
![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12934518.png)

![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12934538.png)
